Cas no 26018-74-6 (6-chloro-2,3-dihydro-1-benzothiophene-2-carboxylic acid)

26018-74-6 structure
Productnaam:6-chloro-2,3-dihydro-1-benzothiophene-2-carboxylic acid
CAS-nummer:26018-74-6
MF:C9H7ClO2S
MW:214.668680429459
MDL:MFCD08691379
CID:5223905
6-chloro-2,3-dihydro-1-benzothiophene-2-carboxylic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 6-Chloro-2,3-dihydro-benzo[b]thiophene-2-carboxylic acid
- 6-chloro-2,3-dihydro-1-benzothiophene-2-carboxylic acid
-
- MDL: MFCD08691379
- Inchi: 1S/C9H7ClO2S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-2,4,8H,3H2,(H,11,12)
- InChI-sleutel: CDZHZOSUCIBINM-UHFFFAOYSA-N
- LACHT: C12=CC(Cl)=CC=C1CC(C(O)=O)S2
6-chloro-2,3-dihydro-1-benzothiophene-2-carboxylic acid Beveiligingsinformatie
- Opslagvoorwaarde:(BD624444)
6-chloro-2,3-dihydro-1-benzothiophene-2-carboxylic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1339980-500mg |
6-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid |
26018-74-6 | 97% | 500mg |
¥27054 | 2023-03-11 | |
Enamine | EN300-87078-5.0g |
6-chloro-2,3-dihydro-1-benzothiophene-2-carboxylic acid |
26018-74-6 | 95% | 5.0g |
$3728.0 | 2023-02-11 | |
Enamine | EN300-87078-2.5g |
6-chloro-2,3-dihydro-1-benzothiophene-2-carboxylic acid |
26018-74-6 | 95% | 2.5g |
$2520.0 | 2023-09-02 | |
Aaron | AR019QUZ-50mg |
6-chloro-2,3-dihydro-1-benzothiophene-2-carboxylic acid |
26018-74-6 | 95% | 50mg |
$435.00 | 2025-02-14 | |
Aaron | AR019QUZ-2.5g |
6-chloro-2,3-dihydro-1-benzothiophene-2-carboxylic acid |
26018-74-6 | 95% | 2.5g |
$3490.00 | 2023-12-15 | |
1PlusChem | 1P019QMN-2.5g |
6-chloro-2,3-dihydro-1-benzothiophene-2-carboxylic acid |
26018-74-6 | 95% | 2.5g |
$3177.00 | 2023-12-18 | |
Enamine | EN300-87078-1g |
6-chloro-2,3-dihydro-1-benzothiophene-2-carboxylic acid |
26018-74-6 | 95% | 1g |
$1286.0 | 2023-09-02 | |
Aaron | AR019QUZ-100mg |
6-chloro-2,3-dihydro-1-benzothiophene-2-carboxylic acid |
26018-74-6 | 95% | 100mg |
$639.00 | 2025-02-14 | |
Aaron | AR019QUZ-1g |
6-chloro-2,3-dihydro-1-benzothiophene-2-carboxylic acid |
26018-74-6 | 95% | 1g |
$1794.00 | 2025-02-14 | |
1PlusChem | 1P019QMN-250mg |
6-chloro-2,3-dihydro-1-benzothiophene-2-carboxylic acid |
26018-74-6 | 95% | 250mg |
$850.00 | 2023-12-18 |
6-chloro-2,3-dihydro-1-benzothiophene-2-carboxylic acid Gerelateerde literatuur
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
4. Book reviews
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
26018-74-6 (6-chloro-2,3-dihydro-1-benzothiophene-2-carboxylic acid) Gerelateerde producten
- 2411253-35-3(N-[1-(4-Chlorophenyl)cyclopropyl]oxirane-2-carboxamide)
- 1806496-90-1(4-(3-Chloropropyl)-2-(trifluoromethoxy)mandelic acid)
- 20291-75-2(1,2,8-Trimethyl-phenanthrene)
- 912896-32-3(1-butyl-4-{1-2-(4-chlorophenoxy)ethyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one)
- 2171990-08-0(2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanoylpiperidin-2-yl}acetic acid)
- 52839-45-9(3,4-Diphenylisoquinoline)
- 1189648-63-2(3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(piperidine-1-carbonyl)piperidin-1-yl]pyridine)
- 2109372-05-4(N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride)
- 1065092-40-1(5-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one)
- 1706496-02-7(N-[2-[2-(2-Fluorophenyl)-4-thiazolyl]phenyl]-3-(3-pyridinyl)-2-propenamide)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:26018-74-6)6-chloro-2,3-dihydro-1-benzothiophene-2-carboxylic acid

Zuiverheid:99%
Hoeveelheid:1g
Prijs ($):2876.0